

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following SHR902275 Treatment

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Compound of Interest

Compound Name: SHR902275

Cat. No.: B12411302

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Introduction

SHR902275 is a potent and selective pan-RAF inhibitor that targets the RAS-RAF-MEK-ERK signaling pathway, a critical cascade regulating cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, often through mutations in RAS or RAF genes, is a hallmark of many cancers.[1][2] By inhibiting RAF kinases, **SHR902275** aims to block downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells with aberrant pathway activation.

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5] This application note provides a detailed protocol for the analysis of apoptosis induced by **SHR902275** using flow cytometry, presents representative data, and illustrates the underlying signaling pathway and experimental workflow.

Signaling Pathway

The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression. In many cancers, mutations in RAS or

BRAF lead to constitutive activation of this pathway, promoting cell proliferation and inhibiting apoptosis. **SHR902275**, as a pan-RAF inhibitor, blocks the kinase activity of A-RAF, B-RAF, and C-RAF, thereby inhibiting the downstream phosphorylation of MEK and ERK. This blockade can lead to the induction of apoptosis.

SHR902275 Mechanism of Action

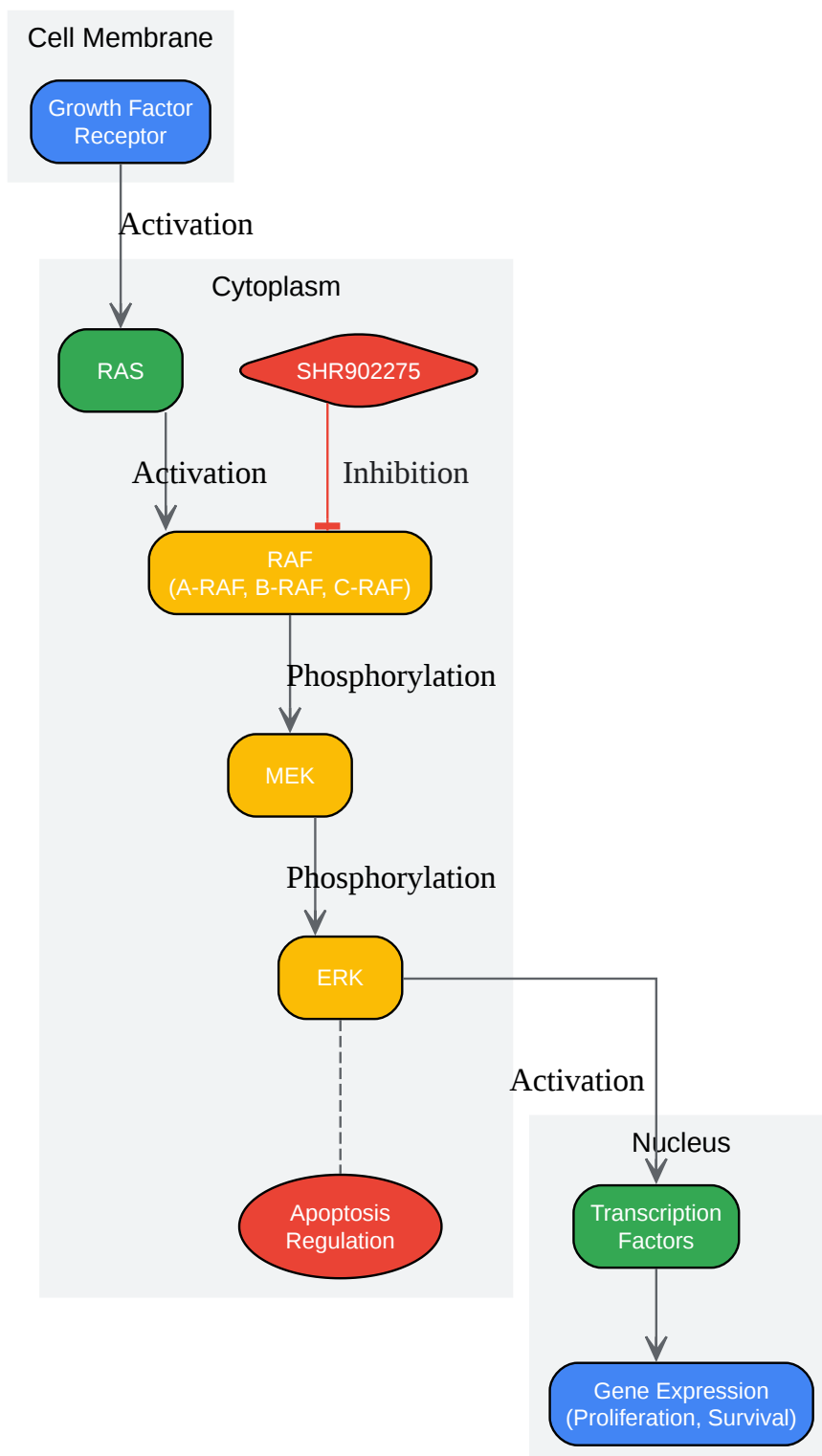
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Diagram 1: SHR902275 inhibits the RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

Materials

- **SHR902275** (or a similar pan-RAF inhibitor)
- Cancer cell line of interest (e.g., Calu-6, a KRAS mutant lung cancer cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Cell Culture and Treatment

- Culture the selected cancer cell line in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
- Seed cells in 6-well plates at a density that will allow for approximately 70-80% confluency at the time of harvesting.
- Allow cells to adhere overnight.
- Prepare a stock solution of **SHR902275** in a suitable solvent (e.g., DMSO).
- Treat cells with varying concentrations of **SHR902275** (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).

Cell Staining for Apoptosis Analysis (Annexin V/PI Assay)

- After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

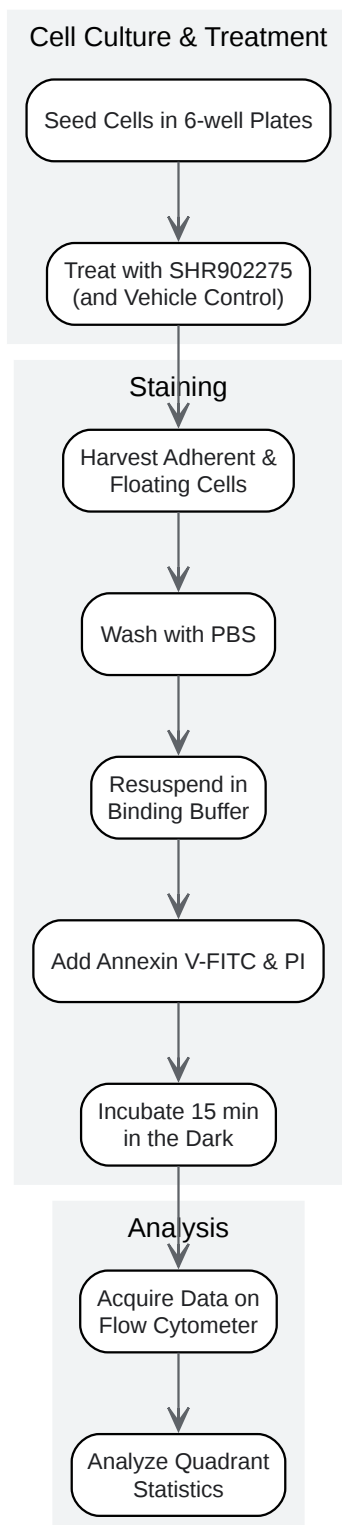
- Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension.
- Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour.

Flow Cytometry Analysis

- Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
- Use unstained and single-stained (Annexin V-FITC only and PI only) cells to set up compensation and gates.
- Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
- Analyze the data using appropriate software. The cell populations are defined as follows:
 - Viable cells: Annexin V-negative and PI-negative (Lower Left quadrant).
 - Early apoptotic cells: Annexin V-positive and PI-negative (Lower Right quadrant).
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (Upper Right quadrant).
 - Necrotic cells: Annexin V-negative and PI-positive (Upper Left quadrant).

Experimental Workflow

Flow Cytometry Apoptosis Analysis Workflow

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